molecular formula C15H27NO4 B1148748 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 142638-91-3

4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1148748
CAS No.: 142638-91-3
M. Wt: 285.37918
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Description

4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that features a piperidine ring substituted with a carboxy-butyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine with a carboxylic acid derivative. One common method is the esterification of 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The carboxy-butyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid methyl ester
  • 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid ethyl ester
  • 4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid isopropyl ester

Uniqueness

4-(4-Carboxy-butyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-10-8-12(9-11-16)6-4-5-7-13(17)18/h12H,4-11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAMPJQATITLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142638-91-3
Record name 5-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of ester 15 (200 mg, 0.7 mmol), in NaOH (1.0 mL, 1.0 mmol), and CH3OH (4.0 mL) was stirred at ambient temperature for 20 hours. The reaction mixture was then diluted sequentially with 5% KHSO4 and ethyl acetate. The ethyl acetate portion was washed with brine, dried (MgSO4), and concentrated to give the carboxylic acid 16 (190 mg) as a colorless oil.
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200 mg
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reactant
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1 mL
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reactant
Reaction Step Two
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4 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared analogously to step 5 of example B(29) where 4-(4-ethoxycarbonyl-butyl)-piperidine-1-carboxylic acid tert-butyl ester from step 3 above, was substituted in place of 3-[5-chloro-6-(cyano-dimethyl-methyl)-pyridin-3-yl]-propionic acid ethyl ester in that example. 1H NMR (400 MHz, CDCl3): δ 1.07–1.39 (m, 7H), 1.45 (s, 9H), 1.59–1.70 (m, 4H), 2.33–2.38 (m, 2H), 2.64–2.68 (m, 2H), 4.09–4.12 (m, 2H). ESIMS (MH−): 284.
Name
4-(4-ethoxycarbonyl-butyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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3-[5-chloro-6-(cyano-dimethyl-methyl)-pyridin-3-yl]-propionic acid ethyl ester
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reactant
Reaction Step Two

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